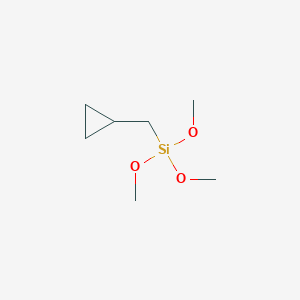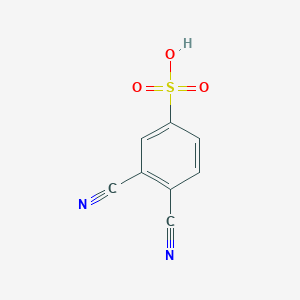![molecular formula C12H23NOS B14271709 N-[4-(Tert-butylsulfanyl)butyl]-2-methylprop-2-enamide CAS No. 185612-17-3](/img/structure/B14271709.png)
N-[4-(Tert-butylsulfanyl)butyl]-2-methylprop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(Tert-butylsulfanyl)butyl]-2-methylprop-2-enamide is an organic compound characterized by the presence of a tert-butylsulfanyl group attached to a butyl chain, which is further connected to a 2-methylprop-2-enamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(Tert-butylsulfanyl)butyl]-2-methylprop-2-enamide typically involves the reaction of tert-butylthiol with a suitable butyl halide to form the tert-butylsulfanylbutyl intermediate. This intermediate is then reacted with 2-methylprop-2-enamide under appropriate conditions to yield the final product. The reaction conditions often include the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) under a nitrogen atmosphere .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
N-[4-(Tert-butylsulfanyl)butyl]-2-methylprop-2-enamide can undergo various chemical reactions, including:
Oxidation: The tert-butylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The amide group can be reduced to form amines.
Substitution: The butyl chain can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as sodium azide or potassium cyanide can be used under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted butyl derivatives.
Aplicaciones Científicas De Investigación
N-[4-(Tert-butylsulfanyl)butyl]-2-methylprop-2-enamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-[4-(Tert-butylsulfanyl)butyl]-2-methylprop-2-enamide involves its interaction with specific molecular targets and pathways. The tert-butylsulfanyl group can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components. The amide moiety may also play a role in binding to specific receptors or enzymes, modulating their activity and leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- N-[4-(Tert-butylsulfanyl)butyl]acetamide
- N-[4-(Tert-butylsulfanyl)butyl]formamide
- N-[4-(Tert-butylsulfanyl)butyl]benzamide
Uniqueness
N-[4-(Tert-butylsulfanyl)butyl]-2-methylprop-2-enamide is unique due to the presence of the 2-methylprop-2-enamide moiety, which imparts distinct chemical and biological properties compared to other similar compounds. This structural feature may influence its reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications .
Propiedades
Número CAS |
185612-17-3 |
|---|---|
Fórmula molecular |
C12H23NOS |
Peso molecular |
229.38 g/mol |
Nombre IUPAC |
N-(4-tert-butylsulfanylbutyl)-2-methylprop-2-enamide |
InChI |
InChI=1S/C12H23NOS/c1-10(2)11(14)13-8-6-7-9-15-12(3,4)5/h1,6-9H2,2-5H3,(H,13,14) |
Clave InChI |
IAHMRFOVOUAVGX-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)C(=O)NCCCCSC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[2-(2,4-Dinitrophenyl)hydrazinylidene]naphthalen-2(3H)-one](/img/structure/B14271635.png)
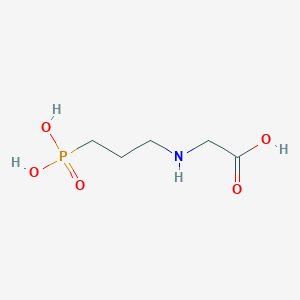
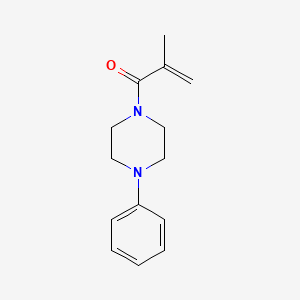
![4-[(Oxolan-2-yl)methoxy]benzene-1,2-dicarbonitrile](/img/structure/B14271658.png)

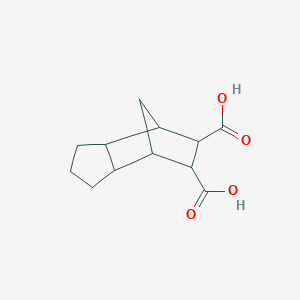
![7-Fluorobenzo[h]quinoline](/img/structure/B14271687.png)

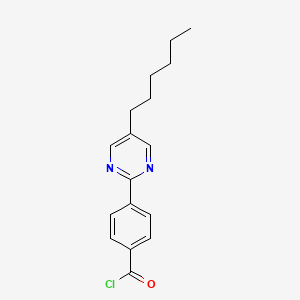
![Heptanenitrile, 7-[(2,2-dimethyl-1,3-dioxolan-4-yl)methoxy]-](/img/structure/B14271704.png)

